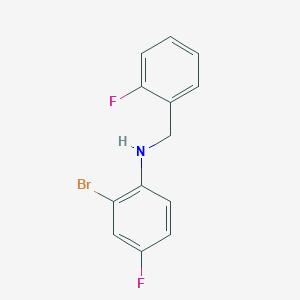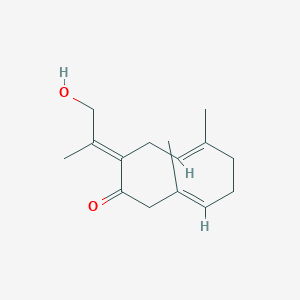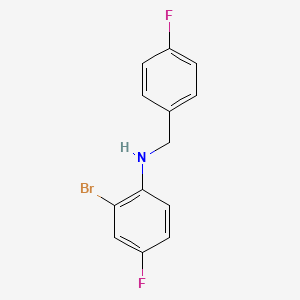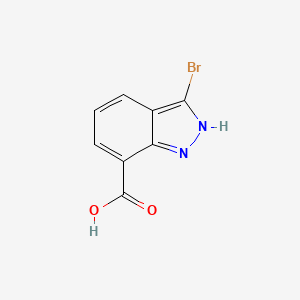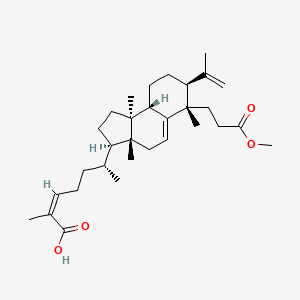
6-OAc PtdGlc(di-acyl Chain)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-OAc PtdGlc(di-acyl Chain) refers to a class of monoacylated derivatives of vitamin C, specifically 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids (6-Acyl-AA-2G). These derivatives are synthesized to enhance the stability and skin permeability of vitamin C, making them potentially effective antioxidants for skin care applications. The acyl group can vary in length and may be straight or branched, which affects the compound's properties and effectiveness .
Synthesis Analysis
The synthesis of 6-Acyl-AA-2G involves the chemical reaction between a stable ascorbate derivative, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid
Scientific Research Applications
Novel Glucosylated Phospholipid Identification
A novel glyceroglycolipid, phosphatidylglucoside (PtdGlc), was identified in rat embryonic brain tissues. Advanced analytical techniques such as nano-flow high-performance liquid chromatography and negative-ion-mode electrospray linear-ion trap time-of-flight mass spectrometry (LC-MS) were developed to identify minute amounts of PtdGlc in cultured cells. This method facilitated the analysis of quantitative changes in PtdGlc in C6 glioma cells upon differentiation into GFAP-positive glial cells, revealing the exclusive presence of C18:0/C20:0 fatty acyl chains in PtdGlc and a significant increase in glycolipid content following differentiation (Ito et al., 2008).
Lipid Rafts and PtdGlc as a Marker
Lipid rafts, functional microdomains enriched with sphingolipids and cholesterol, have been found to be more heterogeneous than previously thought, with PtdGlc contributing to this heterogeneity. PtdGlc, characterized by its unique fatty acyl chain composition (C18:0 at sn-1 and C20:0 at sn-2), localizes to the outer leaflet of the plasma membrane and may play a role in cell-cell interaction signaling in the central nervous system (Nagatsuka & Hirabayashi, 2008).
Synthesis and Immunogenicity of PtdGlc Analogues
A series of PtdGlc analogues, including 6-O-Ac PtdGlc, were synthesized to probe the antigen selectivity of the monoclonal antibody 'DIM21'. This research highlighted the critical structural features of PtdGlc necessary for successful binding by MAb DIM21, providing insights into the immunogenic properties of these glycolipids and their potential applications in immunotherapy (Greimel et al., 2008).
Structural Characterization of PtdGlc
Further studies have characterized PtdGlc in developing astroglial membranes, revealing it as a single molecular species with saturated fatty acyl chains. This unique composition suggests that PtdGlc resides in raft-like lipid microdomains, potentially playing a role in cellular signaling and differentiation processes (Nagatsuka et al., 2006).
Lipid Domain Formation and Function
PtdGlc forms specific lipid domains on the outer leaflet of the plasma membrane, distinct from cholesterol-based sphingolipid domains. These findings have implications for understanding the structural organization of cellular membranes and the roles of specific lipid components in cellular processes (Murate et al., 2010).
Mechanism of Action
Target of Action
The primary target of 6-OAc PtdGlc(di-acyl Chain) is neutrophils . Neutrophils are a type of white blood cell that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns via pattern recognition receptors expressed on the cell surface .
Mode of Action
It has been suggested that this compound mediates apoptosis of neutrophils . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is crucial for maintaining homeostasis and eliminating damaged cells .
Biochemical Pathways
It is known that this compound is involved in the apoptosis of neutrophils . Apoptosis is a complex process that involves a variety of biochemical pathways, including the activation of cysteine-containing aspartate-specific proteases (caspases), which play a key role in the execution-phase of cell apoptosis .
Result of Action
The primary result of the action of 6-OAc PtdGlc(di-acyl Chain) is the induction of apoptosis in neutrophils . This is significant as neutrophils have a very short lifespan and undergo apoptosis within 24–48 hours after leaving the bone marrow . The clearance of neutrophils from inflamed tissues by tissue macrophages is critical for limiting inflammatory tissue injury and the subsequent resolution of inflammation .
properties
IUPAC Name |
sodium;[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] [(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H93O14P.Na/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-37-45(52)61-42(38-59-44(51)36-34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2)39-60-64(56,57)63-49-48(55)47(54)46(53)43(62-49)40-58-41(3)50;/h42-43,46-49,53-55H,4-40H2,1-3H3,(H,56,57);/q;+1/p-1/t42-,43?,46?,47?,48?,49?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVGTNUMLUIBJD-SLUHCRCZSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92NaO14P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)
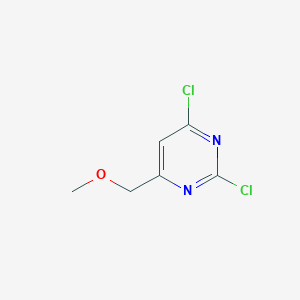
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)
